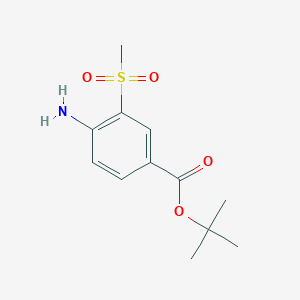

tert-Butyl 4-amino-3-(methylsulfonyl)benzoate

Description

tert-Butyl 4-amino-3-(methylsulfonyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, and a methylsulfonyl group attached to a benzene ring

Properties

IUPAC Name |

tert-butyl 4-amino-3-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(14)8-5-6-9(13)10(7-8)18(4,15)16/h5-7H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGUTGDIGGNZPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-3-(methylsulfonyl)benzoate typically involves the following steps:

Nitration: The starting material, 4-tert-butylbenzoic acid, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Sulfonylation: The amino group is subsequently sulfonylated using methylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-amino-3-(methylsulfonyl)benzoate can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 4-amino-3-(methylsulfonyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for designing molecules with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-3-(methylsulfonyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino and sulfonyl groups can form hydrogen bonds or electrostatic interactions with the active sites of proteins, modulating their activity. The compound’s effects on molecular pathways can lead to changes in cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

tert-Butyl 4-amino-3-(methylthio)benzoate: Similar structure but with a methylthio group instead of a methylsulfonyl group.

tert-Butyl 4-amino-3-(methylsulfonyl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

tert-Butyl 4-amino-3-(methylsulfonyl)benzamide: Similar structure but with a benzamide group instead of a benzoate group.

Uniqueness: tert-Butyl 4-amino-3-(methylsulfonyl)benzoate is unique due to the presence of both the amino and methylsulfonyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The tert-butyl ester group also enhances its stability and solubility, further contributing to its versatility in research and industrial settings.

Biological Activity

Introduction

Tert-butyl 4-amino-3-(methylsulfonyl)benzoate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H17NO4S

- Molecular Weight : 273.34 g/mol

- Functional Groups : Amino group, sulfonyl group, and tert-butyl ester.

This structural composition contributes to its unique biological properties and reactivity.

The biological activity of this compound primarily involves enzyme inhibition. It is posited that the compound interacts with specific enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity. This mechanism is crucial for its potential application in treating diseases where enzyme dysregulation is a factor.

Enzyme Inhibition

- Target Enzymes : The compound has shown promise in inhibiting various enzymes associated with metabolic pathways.

- Binding Affinity : Studies suggest that the presence of the methylsulfonyl group enhances binding affinity to target enzymes, making it a potent inhibitor compared to similar compounds.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against several pathogenic bacteria. For instance:

- Efficacy Against Gram-negative Bacteria : The compound has been tested against strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, showing significant inhibition of growth at micromolar concentrations.

- Mechanistic Insights : The antimicrobial action is believed to stem from its ability to disrupt bacterial cell wall synthesis through enzyme inhibition.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the compound's potential as an anticancer agent:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Induction of apoptosis via ROS production |

| HeLa (Cervical Cancer) | 20 | Inhibition of PI3K-Akt signaling pathway |

These results indicate that this compound may selectively induce cell death in cancer cells while sparing non-cancerous cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacteria. The results showed:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at concentrations lower than traditional antibiotics.

- In Vivo Testing : Animal models demonstrated reduced bacterial load and improved survival rates when treated with the compound.

Study 2: Cancer Cell Line Testing

In another study focusing on cancer treatment, researchers assessed the cytotoxic effects of the compound on several cancer cell lines:

- Results indicated that the compound significantly inhibited cell proliferation in MCF7 cells, leading to further exploration into its mechanism involving apoptosis and cell cycle arrest.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.